Dimethyl acetylsuccinate

Description

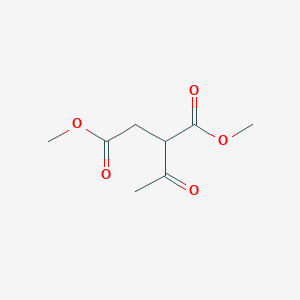

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKLQOUFWBSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041692 | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-33-4 | |

| Record name | 1,4-Dimethyl 2-acetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl acetylsuccinate CAS number and properties

An In-Depth Technical Guide to Dimethyl Acetylsuccinate for Advanced Chemical Synthesis

Introduction

This compound (DMAS), also known as dimethyl 2-acetylbutanedioate, is a highly functionalized organic compound that serves as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a β-ketoester system and difunctional ester groups, provides a rich platform for constructing complex molecular frameworks.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of DMAS's properties, reactivity, and handling is essential for leveraging its full synthetic potential. This guide offers a senior application scientist's perspective on the core technical aspects of this compound, moving beyond simple data recitation to provide actionable, field-proven insights.

Section 1: Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of any successful synthetic protocol. These parameters govern reaction setup, purification strategies, and storage conditions.

Chemical Identifiers

The unambiguous identification of this compound is ensured by its CAS Registry Number and other standard identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 10420-33-4 | [3][4][5] |

| Molecular Formula | C₈H₁₂O₅ | [3][5][6] |

| Molecular Weight | 188.18 g/mol | [3][5][6] |

| IUPAC Name | dimethyl 2-acetylbutanedioate | [6] |

| Synonyms | 2-Acetylbutanedioic acid-1,4-dimethyl ester, Acetylsuccinic Acid Dimethyl Ester | [3][5] |

| InChI Key | XREKLQOUFWBSFH-UHFFFAOYSA-N | [3][6] |

Physicochemical Data

The properties of DMAS dictate its behavior in various solvent systems and thermal conditions. Notably, its relatively low melting point means it can be handled as either a solid or a liquid, depending on ambient laboratory temperatures. Its solubility in water is significant for an organic molecule of its size, a factor to consider during aqueous workups.[3][4]

| Property | Value | Source(s) |

| Appearance | White or colorless to almost colorless solid, powder, or liquid | [2] |

| Melting Point | 33 °C (lit.) | [3][4] |

| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [3][4] |

| Density | 1.16 g/mL at 25 °C (lit.) | [3][4] |

| Flash Point | 138 °C (280.4 °F) - closed cup | [3] |

| Water Solubility | 56.2 g/L at 20 °C | [3][4] |

Section 2: Spectroscopic Profile for Structure Verification

In any research or development setting, verifying the identity and purity of starting materials is a non-negotiable step. Spectroscopic analysis provides a definitive structural fingerprint of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the two methoxy groups of the esters (two singlets, ~3.7 ppm), and the diastereotopic methylene and methine protons of the succinate backbone (multiplets, ~2.8-4.0 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of the ketone carbonyl (~202 ppm), two distinct ester carbonyls (~170-174 ppm), the methine carbon (~50 ppm), the methylene carbon (~35 ppm), the two methoxy carbons (~52 ppm), and the acetyl methyl carbon (~30 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the C=O stretching of the ketone (~1720 cm⁻¹) and the esters (~1740 cm⁻¹).[6] The presence of two distinct carbonyl peaks is indicative of the different electronic environments of the ketone and ester functionalities.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.18. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups.[6]

Section 3: Reactivity and Mechanistic Insights

The synthetic versatility of DMAS stems directly from its β-ketoester functionality.[1] This arrangement creates a highly reactive site due to the acidity of the α-proton (the proton on the carbon between the two carbonyl groups), enabling a wide range of classical organic transformations.

The β-Ketoester: A Hub of Reactivity

The carbon atom situated between the acetyl ketone and the ester carbonyl is particularly acidic. Deprotonation by a suitable base generates a stabilized enolate, which is a potent nucleophile. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key reactive sites in this compound.

Section 4: Synthesis and Manufacturing Considerations

While DMAS is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and cost drivers. A documented industrial method involves a continuous process that offers high efficiency and purity.

Continuous Synthesis Protocol

A patented method describes the continuous synthesis of DMAS from dimethyl maleate and acetaldehyde using a radical initiator.[8][9] This approach is advantageous over batch processing as it allows for better thermal control, shorter reaction times, and higher throughput, resulting in conversion rates exceeding 95% and high product purity.[8]

Caption: Workflow for the continuous synthesis of DMAS.

Section 5: Key Applications in Research and Development

DMAS is not an end product but a versatile building block for higher-value molecules, particularly heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1]

Pechmann Condensation for Coumarin Synthesis

A classic and powerful application of DMAS is in the Pechmann condensation to synthesize 7-hydroxycoumarin derivatives.[3][4] This acid-catalyzed reaction between DMAS and a phenol (like resorcinol) is a direct and efficient route to the coumarin core, a privileged scaffold in medicinal chemistry and fluorescent probe design.

Experimental Protocol Outline (Pechmann Condensation):

-

Reaction Setup: To a cooled solution of a substituted resorcinol, add this compound.

-

Catalyst Addition: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature to control the initial exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir until reaction completion is observed (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by pouring the mixture over ice water. The solid product precipitates out.

-

Purification: Collect the crude product by filtration, wash thoroughly with water to remove acid, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Caption: Pechmann condensation using DMAS to form coumarins.

Broader Synthetic Utility

Beyond coumarins, DMAS is a reactant for synthesizing a diverse array of heterocycles:

-

β-Carbolines: Used in diastereoselective Brønsted acid-catalyzed cyclization cascades with tryptamines.[4]

-

Pyrrole Derivatives: Employed in the synthesis of 2-oxofuro[2,3-b]pyrroles.[3][4]

-

Photochromic Molecules: Serves as a reactant for creating molecules with improved fatigue resistance.[3]

Section 6: Safety, Handling, and Storage

Trustworthiness in experimental design requires a rigorous approach to safety. While not acutely toxic, DMAS is an irritant and requires appropriate handling protocols.

GHS Hazard Profile

DMAS is classified with several GHS hazard statements that necessitate careful handling to avoid exposure.

| GHS Code | Hazard Statement | Source(s) |

| H302 | Harmful if swallowed. | [4][10] |

| H315 | Causes skin irritation. | [4][6][11] |

| H319 | Causes serious eye irritation. | [4][6][11] |

| H335 | May cause respiratory irritation. | [4][6][11] |

Recommended Handling and Storage Protocol

Adherence to the following procedures constitutes a self-validating system for the safe use of DMAS.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[3]

-

Skin/Body Protection: Wear a standard laboratory coat.[11]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Minimize dust generation if handling the solid form.

-

Storage: Store in a tightly-closed container in a cool, dry place.[4][11] Keep away from incompatible substances and sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a powerful and versatile synthon whose value is unlocked through a deep understanding of its chemical properties, reactivity, and safe handling. Its ability to serve as a precursor to complex heterocyclic systems, particularly coumarins and pyrroles, solidifies its importance in the toolkit of medicinal and materials chemists. By applying the technical insights and protocols outlined in this guide, researchers can confidently and effectively utilize DMAS to accelerate their discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl 2-acetyl succinate - SRIRAMCHEM [sriramchem.com]

- 3. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 10420-33-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]

- 10. chemical-label.com [chemical-label.com]

- 11. aksci.com [aksci.com]

Synthesis of Dimethyl acetylsuccinate from dimethyl maleate

An In-depth Technical Guide for the Synthesis of Dimethyl Acetylsuccinate from Dimethyl Maleate

Abstract

This compound is a highly valuable chemical intermediate, serving as a versatile synthon for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and fine chemicals.[1][2][3] Its molecular architecture, featuring a β-ketoester functionality, provides reactive sites essential for constructing complex molecules.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the Michael addition reaction between dimethyl maleate and a suitable acetyl donor. We will dissect the underlying chemical principles, present a field-validated experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and yield. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon bonds is paramount. The Michael addition reaction stands as one of the most powerful and widely utilized methods for achieving this, enabling the formation of C-C bonds with high atom economy under relatively mild conditions.[4] This reaction is the cornerstone of the synthesis of this compound, a key building block whose utility is demonstrated in the preparation of diverse molecular scaffolds, including β-carbolines and 7-hydroxycoumarins.[2][5]

This guide moves beyond a simple recitation of steps. It aims to provide a holistic view of the synthesis, grounded in mechanistic understanding and practical experience. By understanding why certain reagents are chosen and how specific conditions influence the reaction, the practicing scientist is empowered to not only replicate the synthesis but also to troubleshoot, adapt, and optimize it for their specific needs.

The Underlying Chemistry: A Mechanistic Dissection of the Michael Addition

The synthesis of this compound from dimethyl maleate is a classic example of a Michael addition. This reaction involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[4][6]

Principles of Conjugate Addition

-

The Michael Acceptor: Dimethyl maleate serves as the Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[7]

-

The Michael Donor: The "acetyl" functionality is introduced by a Michael donor. The ideal donor is a compound with an active methylene group flanked by two electron-withdrawing groups, which makes the intervening protons acidic.[6] For this synthesis, methyl acetoacetate is the logical choice. A base can readily deprotonate the α-carbon to generate a resonance-stabilized carbanion (an enolate), which acts as the potent nucleophile.[8]

Detailed Reaction Mechanism

The base-catalyzed reaction proceeds through three fundamental steps:[4][9]

-

Enolate Formation: A catalytic amount of a suitable base, such as sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl acetoacetate. This creates a highly stabilized enolate ion, the active nucleophile in the reaction.[8]

-

Nucleophilic Attack (Conjugate Addition): The enolate attacks the electrophilic β-carbon of dimethyl maleate. This addition breaks the π-bond of the alkene and forms a new carbon-carbon bond, resulting in a new, transient enolate intermediate.[4][9]

-

Protonation: The newly formed enolate is a relatively strong base and is subsequently protonated by the solvent (e.g., methanol) or another proton source, regenerating the catalyst and yielding the final product, this compound.[8][9]

Caption: The three-step mechanism of the Michael Addition.

Strategic Considerations for Synthesis

The success of the synthesis hinges on deliberate choices regarding reagents and reaction conditions.

Choice of Reagents: The Principle of Compatibility

-

Michael Donor: While ethyl acetoacetate is a common laboratory reagent, methyl acetoacetate is the preferred donor in this specific synthesis. Using methyl acetoacetate with dimethyl maleate and a methoxide base ensures that all ester functionalities are methyl esters. This strategically avoids the possibility of transesterification, a common side reaction that can lead to a mixture of methyl and ethyl ester products, complicating purification and reducing the yield of the desired compound.

-

Base: Sodium methoxide (NaOCH₃) is the base of choice. It is strong enough to efficiently deprotonate methyl acetoacetate but shares the same alkoxide as the esters in the reaction, thereby preventing transesterification. Only a catalytic amount is required as the base is regenerated in the final protonation step.[6]

Alternative Catalyst Systems

While base catalysis is the most direct method, research has shown that various Lewis acids and transition metal compounds can also catalyze Michael additions.[10] Catalysts based on iron (e.g., FeCl₃·6H₂O), nickel (e.g., Ni(acac)₂), and copper have been employed to promote the reaction, sometimes offering milder conditions or different selectivity.[10][11] However, for this specific transformation, the simplicity and efficiency of base catalysis make it the most common and practical approach.

Reaction Parameters: Controlling the Environment

-

Solvent: Anhydrous methanol is the ideal solvent. It serves to dissolve the reactants and, more importantly, acts as the proton source in the final step of the reaction mechanism.

-

Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[12] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture, which can consume the base, from entering the system.

Field-Validated Experimental Protocol

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Chemicals: Dimethyl maleate, Methyl acetoacetate, Sodium methoxide, Anhydrous methanol, Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Hydrochloric acid (for neutralization).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Addition funnel, Inert gas setup (Nitrogen/Argon), Separatory funnel, Rotary evaporator, Vacuum distillation apparatus.

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.

-

Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous methanol and a catalytic amount of sodium methoxide. Stir until the base is fully dissolved.

-

Donor Addition: Add methyl acetoacetate to the flask and stir for 15-20 minutes to allow for complete formation of the enolate.

-

Acceptor Addition: Add dimethyl maleate to the flask, either directly or via an addition funnel.

-

Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress periodically using TLC until the starting material (dimethyl maleate) is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slow addition of dilute hydrochloric acid until it is slightly acidic.

Work-up and Purification

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[12][13]

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[12]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to yield pure this compound.[5][13] The boiling point is approximately 129-134 °C at 12 mmHg.[5]

Data Analysis and Characterization

Quantitative Data Summary

| Parameter | Value/Description | Rationale |

| Dimethyl Maleate | 1.0 equivalent | Limiting Reagent |

| Methyl Acetoacetate | 1.0 - 1.1 equivalents | Slight excess ensures complete consumption of the limiting reagent. |

| Sodium Methoxide | 0.1 - 0.2 equivalents | Catalytic amount is sufficient as the base is regenerated. |

| Solvent | Anhydrous Methanol | Provides a suitable reaction medium and proton source. |

| Temperature | Reflux | Ensures an adequate reaction rate. |

| Expected Yield | 75-85% | Typical yield after purification for a well-executed Michael addition. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the molecular structure by analyzing proton chemical shifts, integrations, and coupling patterns.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

FT-IR Spectroscopy: To identify key functional groups, such as the ester and ketone carbonyls (C=O stretches).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Process Workflow Visualization

The entire experimental process, from initial setup to the final purified product, can be visualized as a logical flow.

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Michael addition of methyl acetoacetate to dimethyl maleate is a foundational, yet elegant, transformation in organic chemistry. By understanding the mechanistic nuances and making strategic choices in reagents and conditions, researchers can reliably produce this versatile intermediate with high purity and good yield. This guide has provided the theoretical framework and practical protocol necessary to empower scientists to successfully incorporate this valuable synthon into their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | 10420-33-4 [chemicalbook.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

Physical and chemical properties of Dimethyl acetylsuccinate

An In-Depth Technical Guide to Dimethyl Acetylsuccinate: Properties, Synthesis, and Applications

Introduction

Dimethyl 2-acetylbutanedioate, commonly known as this compound (DMAS), is a highly versatile and functionalized organic compound.[1][2] Its structure, featuring a reactive β-ketoester moiety, establishes it as a critical intermediate and building block in a multitude of synthetic applications.[2] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, reactivity, and its significant role in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive technical understanding of this valuable synthon.

Core Compound Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identity

Correctly identifying the compound is crucial for regulatory compliance, literature searches, and safety protocols.

| Identifier | Value |

| IUPAC Name | dimethyl 2-acetylbutanedioate[1] |

| CAS Number | 10420-33-4[1][4][5][6] |

| Molecular Formula | C8H12O5[1][5][6] |

| Molecular Weight | 188.18 g/mol [1][5][6] |

| Synonyms | Dimethyl 2-acetylsuccinate, Acetylsuccinic acid dimethyl ester, 1,4-dimethyl 2-acetylbutanedioate[1][4][5] |

| InChI Key | XREKLQOUFWBSFH-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C(CC(=O)OC)C(=O)OC[1] |

Physicochemical Properties

These properties dictate the compound's behavior in various physical states and its compatibility with different solvent systems, which is vital for reaction and purification planning.

| Property | Value |

| Appearance | White or colorless solid/lump/liquid[7] |

| Melting Point | 33 °C (lit.)[8] |

| Boiling Point | 129-134 °C at 12 mmHg (lit.)[8] |

| Density | 1.16 g/mL at 25 °C (lit.)[8] |

| Solubility | Water: 56.2 g/L at 20 °C |

| Flash Point | 138 °C (280.4 °F) - closed cup |

Synthesis and Manufacturing

The commercial availability of this compound is underpinned by efficient and scalable synthetic routes. A prominent method involves the radical addition of acetaldehyde to dimethyl maleate.

Synthesis Pathway: Radical Addition

The synthesis capitalizes on the reactivity of dimethyl maleate with acetaldehyde in the presence of a radical initiator. This approach is advantageous due to the availability of the starting materials and can be adapted for continuous manufacturing, leading to high conversion rates and product purity.[9][10] The choice of a radical initiator, such as benzoyl peroxide, is critical as it facilitates the homolytic cleavage necessary to initiate the chain reaction under thermal conditions. The reaction is typically performed under high pressure to maintain the volatile acetaldehyde in the liquid phase and increase reaction kinetics.

Experimental Protocol: Continuous Synthesis

This protocol is based on a patented continuous synthesis method, designed for high throughput and efficiency.[9][10]

Materials:

-

Dimethyl maleate

-

Acetaldehyde

-

Benzoyl peroxide (radical initiator)

-

High-pressure stainless steel reactor with temperature control, stirring, and continuous feed/discharge mechanisms

-

High-pressure syringe pump

Procedure:

-

Feed Preparation: In a batching container under an ice-water bath, prepare a feed solution by mixing dimethyl maleate, acetaldehyde, and benzoyl peroxide in a weight ratio of approximately 1:1.2:0.02. Stir until the initiator is fully dissolved.

-

Reactor Startup: Add an initial volume of the prepared solution (e.g., 300 mL for a 500 mL reactor) to the high-pressure reactor and seal it.

-

Reaction Initiation: Begin stirring and heat the reactor to the target temperature of 125-130 °C. Allow the initial batch to react for approximately 120 minutes. The pressure will typically stabilize in the range of 1.3-1.5 MPa.[10]

-

Continuous Operation: Once the initial reaction is complete, begin continuously feeding the prepared solution into the reactor using a high-pressure syringe pump at a defined rate (e.g., 12.5 mL/min).

-

Product Withdrawal: Simultaneously, open the reactor's outlet valve to discharge the reaction mixture at the same rate as the feed, maintaining a constant volume within the reactor.

-

Work-up and Purification:

-

Collect the reaction effluent. Perform atmospheric distillation to recover excess acetaldehyde.

-

Subject the residue to vacuum distillation to obtain the crude this compound.

-

For final purification, the crude product can be dissolved by heating, followed by cooling crystallization to yield the final product with >99% purity.[10]

-

Synthesis Workflow Diagram

Caption: Continuous synthesis workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its β-ketoester functional group, which provides two key reactive sites: the acidic α-carbon (between the two carbonyl groups) and the carbonyl carbons themselves. This structure makes it a cornerstone for synthesizing complex molecules, particularly heterocycles.[2][11]

Synthesis of Heterocyclic Scaffolds

This compound is an exceptional precursor for building heterocyclic acetic acid derivatives, which are prevalent motifs in pharmacologically active compounds.

Traube-Type Pyrimidine Synthesis: A classic application is the condensation reaction with amidines (like acetamidine) or thiourea in the presence of a base (e.g., sodium methoxide).[11] This reaction proceeds via a Traube-type condensation, offering a direct and efficient route to pyrimidin-5-yl acetates, which were previously difficult to access.[11] This method is crucial in drug discovery for creating libraries of substituted pyrimidines for screening.

Reaction Pathway Diagram: Pyrimidine Synthesis

Caption: Synthesis of a pyrimidine derivative from DMAS.[11]

Role in Drug Development and Agrochemicals

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of β-carbolines and various Active Pharmaceutical Ingredients (APIs).[2][4] Its ability to introduce a carboxymethyl group onto a heterocyclic core is invaluable for modulating the pharmacokinetic properties of drug candidates.

-

Agrochemicals: The compound is used to create new pesticides and other crop protection agents.[2][3] The resulting heterocyclic structures are often the basis for molecules with targeted herbicidal or fungicidal activity.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | Spectra available for structural confirmation.[1][12] |

| ¹³C NMR | Spectra available for structural confirmation.[1][13] |

| IR Spectroscopy | Characteristic peaks for C=O (ester and ketone) and C-O stretching.[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns. Top m/z peaks at 43, 114, 146.[1] |

Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock and shim the instrument on the CDCl₃ signal.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the this compound structure. The spectrum should be consistent with published data.[12]

Protocol: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

-

Instrument Method:

-

Set the injector temperature (e.g., 250 °C) and detector temperature (e.g., 280 °C).

-

Program the oven temperature. A typical program might start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Set the carrier gas (e.g., Helium or Hydrogen) flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity of >96% is common for commercial grades.[7]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate.

-

Hazard Identification: While not classified as a hazardous substance or mixture under most GHS reports, some notifications indicate it may cause skin irritation.[1][14] It is combustible and can form explosive mixtures with air upon intense heating.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][16][17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It is recommended to store under an inert gas as the material can be air sensitive.

-

First Aid:

Conclusion

This compound is a cornerstone intermediate whose value is defined by the strategic placement of its keto and ester functional groups. This structure provides a gateway to a vast landscape of chemical transformations, most notably in the synthesis of heterocyclic compounds vital to the pharmaceutical and agrochemical industries. A comprehensive grasp of its properties, synthetic pathways, and analytical validation methods, as detailed in this guide, empowers researchers and developers to leverage its full potential in creating novel and high-value chemical entities.

References

- 1. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound | 10420-33-4 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound | 10420-33-4 [chemicalbook.com]

- 9. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. This compound(10420-33-4) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Mechanistic Action of Dimethyl Acetylsuccinate in Organic Synthesis

Abstract

Dimethyl acetylsuccinate (DMAS) stands as a cornerstone synthon in modern organic chemistry, prized for its versatile reactivity and integral role in constructing complex molecular architectures. Its structure, featuring a β-ketoester moiety, provides a unique trifecta of reactive sites—an active methylene group, an electrophilic ketone, and two ester functionalities. This guide elucidates the core mechanistic pathways through which DMAS participates in pivotal organic reactions. We will explore its function as a potent nucleophile via enolate formation in Michael additions, its role as a dicarbonyl precursor in the synthesis of vital heterocyclic scaffolds such as pyrazoles, and its participation in acid-catalyzed condensations to yield coumarin derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted intermediate.

Core Chemical Identity and Reactivity Profile of DMAS

This compound (DMAS), systematically named dimethyl 2-acetylbutanedioate, is a highly functionalized molecule whose utility is derived from the strategic placement of its functional groups.[1][2] Understanding its fundamental properties is key to predicting its behavior in chemical transformations.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of DMAS provide the foundational data for its identification, purification, and quantification in experimental workflows.

| Property | Value | Source(s) |

| CAS Number | 10420-33-4 | [2] |

| Molecular Formula | C₈H₁₂O₅ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to colorless solid or liquid | [2] |

| Melting Point | 33 °C (lit.) | [2] |

| Boiling Point | 129-134 °C / 12 mmHg (lit.) | [2] |

| Density | 1.16 g/mL at 25 °C (lit.) | [2] |

| Water Solubility | 56.2 g/L at 20 °C | [2] |

| pKa (Predicted) | 10.53 ± 0.59 (for the active methylene proton) | [3][4] |

Spectroscopic Signature:

-

¹H NMR: The spectrum is characterized by singlets for the acetyl protons (~2.2 ppm) and the two distinct methoxy groups of the esters, along with a multiplet system for the diastereotopic methylene protons and the chiral methine proton of the succinate backbone.

-

¹³C NMR: Resonances for three distinct carbonyl carbons are observable: the acetyl ketone (~202 ppm) and the two non-equivalent ester carbonyls (~170-174 ppm).

-

IR Spectroscopy: Key stretches include strong C=O absorption bands around 1720-1750 cm⁻¹ corresponding to the ketone and ester functionalities.[1]

The Nexus of Reactivity: The β-Ketoester System

The synthetic versatility of DMAS originates from three primary mechanistic features:

-

The Active Methylene Proton: The methine proton situated between the acetyl ketone and an ester carbonyl (the α-carbon) is significantly acidic (predicted pKa ≈ 10.5).[3][4] This acidity facilitates deprotonation by moderate bases to form a resonance-stabilized enolate, which is a potent carbon nucleophile.

-

The Electrophilic Ketone: The acetyl group's carbonyl carbon serves as a primary electrophilic site for attack by various nucleophiles, a key step in many condensation and cyclization reactions.

-

The Diester Functionalities: The two methyl ester groups can undergo transesterification or act as electrophilic sites for intramolecular cyclizations, particularly under acidic conditions.

These features do not operate in isolation; rather, they enable a series of powerful, sequential, and multicomponent reactions, making DMAS an invaluable building block.

Core Mechanistic Pathways and Synthetic Applications

The following sections detail the principal mechanisms of action for DMAS, grounded in its inherent chemical reactivity. Each mechanism is supported by a generalized experimental protocol to provide a tangible framework for laboratory application.

Mechanism I: The Enolate Pathway - DMAS as a Michael Donor

The most prominent reaction pathway for DMAS involves the deprotonation of its active methylene proton to form a nucleophilic enolate. This enolate is a soft nucleophile, making it an ideal candidate for conjugate additions to α,β-unsaturated systems in what is known as the Michael addition.[5][6]

Causality of Experimental Choice: The choice of a base is critical. A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) is typically used in catalytic or stoichiometric amounts to ensure complete and rapid enolate formation without competing with the desired nucleophilic attack.[7][8] The reaction is driven by the formation of a thermodynamically stable C-C single bond.[5]

This protocol is a representative, self-validating system. The reaction's completion can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, higher-Rf product spot.

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (50 mL).

-

Base Addition: Add sodium metal (0.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reactant Addition: To the resulting sodium ethoxide solution, add this compound (1.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the enolate.

-

Michael Acceptor Addition: Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.05 eq) dropwise via syringe, maintaining the temperature below 30 °C.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-12 hours.[5]

-

Work-up: Once the reaction is complete, neutralize the mixture by adding glacial acetic acid. Reduce the solvent volume in vacuo.

-

Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mechanism II: Dicarbonyl Reactivity - Synthesis of Pyrazole Heterocycles

DMAS is a 1,3-dicarbonyl compound (specifically, a β-ketoester), making it an ideal precursor for the Knorr pyrazole synthesis and related cyclocondensations.[9][10] The reaction with hydrazine or its derivatives proceeds via a well-established pathway involving condensation and subsequent intramolecular cyclization to form a stable pyrazolone ring.[11]

Causality of Experimental Choice: The reaction is typically run in a protic solvent like ethanol or acetic acid. The acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by hydrazine.[10] The ketone carbonyl is generally more reactive than the ester carbonyls, leading to regioselective initial condensation at that site. The formation of the stable, aromatic pyrazole ring is the thermodynamic driving force for the reaction.[9]

This protocol outlines a robust method for pyrazolone synthesis.[9][11][12] The progress is easily monitored by TLC, and the product often precipitates upon cooling or addition of water, simplifying isolation.

-

Reactant Combination: In a 50-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (1.2 eq), and ethanol (25 mL).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) until the DMAS spot is no longer visible (typically 1-3 hours).

-

Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product. If no precipitate forms, slowly add cold water until the solution becomes cloudy and a solid appears.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water.

-

Drying: Dry the purified product in a vacuum oven to obtain the final pyrazolone derivative. Characterize by NMR and IR spectroscopy.

Mechanism III: Acid-Catalyzed Cyclization - The Pechmann Condensation for Coumarin Synthesis

DMAS participates in the Pechmann condensation with activated phenols, such as resorcinol, to form coumarin derivatives.[2] This acid-catalyzed reaction involves a sequence of transesterification, electrophilic aromatic substitution (a Friedel-Crafts acylation type step), and dehydration.[13][14]

Causality of Experimental Choice: A strong Brønsted acid like sulfuric acid is essential. It serves multiple catalytic roles: it protonates an ester carbonyl to facilitate transesterification with the phenol, and it protonates the ketone carbonyl, activating it for the intramolecular electrophilic attack on the electron-rich phenol ring.[15][16] The final dehydration step is also acid-catalyzed and driven by the formation of the conjugated, stable benzopyrone (coumarin) system.[13]

This procedure is a classic method for coumarin synthesis.[17][18] The strong acid requires careful handling, and the reaction is typically performed neat or with minimal solvent.

-

Safety Precaution: This reaction uses concentrated sulfuric acid, which is highly corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Reactant Mixing: In a clean, dry beaker or round-bottom flask, combine resorcinol (1.0 eq) and this compound (1.1 eq).

-

Acid Addition: Place the beaker in an ice-water bath to control the temperature. Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring until the reactants are fully dissolved and a viscous mixture forms (typically 2-3 mL of acid per gram of resorcinol).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is often exothermic and may change color. Let it stand for 12-24 hours, or gently warm to 50-60 °C for 1-2 hours to expedite the process.

-

Work-up and Precipitation: Carefully pour the viscous reaction mixture into a beaker containing a large amount of crushed ice (~200 g) with vigorous stirring. A solid precipitate of the crude coumarin should form.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure coumarin product.

Conclusion

This compound is a powerful and versatile synthon whose reactivity is governed by the interplay of its β-ketoester functionalities. By understanding its core mechanistic pathways—as a nucleophilic enolate donor, a dicarbonyl precursor for heterocycles, and a substrate for acid-catalyzed cyclizations—chemists can strategically design and execute complex molecular syntheses. The protocols and mechanistic diagrams provided in this guide serve as a robust foundation for professionals in drug discovery and chemical research to harness the full synthetic potential of DMAS, enabling the efficient construction of valuable pharmaceutical and chemical entities.

References

- 1. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 10420-33-4 [sigmaaldrich.com]

- 3. 10420-33-4 | CAS DataBase [m.chemicalbook.com]

- 4. This compound CAS#: 10420-33-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 8. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 14. Pechmann Condensation Mechanism Resorcinol [et-chem.com]

- 15. benchchem.com [benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Solubility of Dimethyl acetylsuccinate in common organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl Acetylsuccinate in Common Organic Solvents

Introduction

This compound (DMAS) is a versatile diester ketone that serves as a key building block in the synthesis of a wide array of complex organic molecules, including heterocyclic compounds like β-carbolines, 7-hydroxycoumarins, and various pharmaceutical intermediates.[1][2] The efficiency of these synthetic routes, along with product purification and formulation, is critically dependent on a thorough understanding of the solubility of DMAS in various solvent systems. For researchers, process chemists, and drug development professionals, selecting an appropriate solvent is a fundamental step that influences reaction kinetics, yield, and scalability.

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document, written from the perspective of a Senior Application Scientist, delves into the underlying physicochemical principles that govern its solubility. We will explore the interplay of intermolecular forces, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its intrinsic molecular properties. This compound (IUPAC name: dimethyl 2-acetylbutanedioate) is a solid at room temperature with a relatively low melting point.[3][4] Its molecular structure features two ester functional groups and one ketone group, which are the primary determinants of its polarity and interaction potential.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₅ | [5][6] |

| Molecular Weight | 188.18 g/mol | [5][6] |

| Appearance | White to colorless crystalline solid | [3][4] |

| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | [3][4] |

| Boiling Point | 129 - 134 °C at 12 mmHg | [3][4] |

| Density | 1.16 g/mL at 25 °C | [3] |

| Water Solubility | 56.2 g/L at 20 °C | [3] |

| logP (Octanol/Water) | 0.69 | [3][4] |

The presence of five oxygen atoms in the form of carbonyls (C=O) and ethers (C-O-C) makes the molecule moderately polar. These oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor.[7] The octanol-water partition coefficient (logP) of 0.69 indicates a slight preference for hydrophilic environments but confirms its significant solubility in a range of organic media.[3][4]

The Role of Intermolecular Forces in Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This axiom is a simplified expression of the complex interplay between the intermolecular forces (IMFs) of the solute and the solvent.[10][11] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[11][12]

The key IMFs relevant to DMAS are:

-

London Dispersion Forces (LDF): Present in all molecules, these are weak, temporary attractions arising from fluctuating electron distributions. They are the primary forces in nonpolar solvents like hexane.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The carbonyl groups in DMAS create significant dipoles, allowing for strong interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding: A special, stronger type of dipole-dipole interaction. While DMAS cannot self-associate via hydrogen bonds, its ester and ketone oxygens can act as powerful hydrogen bond acceptors, enabling strong interactions with protic solvents like alcohols and water.[7]

The following diagram illustrates the logical flow of assessing solubility based on these principles.

Caption: Logical workflow for predicting DMAS solubility based on solvent type.

Solubility Profile of this compound

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Key Interaction Mechanism | Predicted Solubility |

| Methanol/Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Very Soluble |

| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Soluble |

| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderately Soluble (56.2 g/L) |

| Acetone | Polar Aprotic | Dipole-Dipole | Very Soluble |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Very Soluble |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Very Soluble |

| Dichloromethane (DCM) | Weakly Polar | Dipole-Dipole, LDF | Soluble |

| Tetrahydrofuran (THF) | Weakly Polar | Dipole-Dipole, LDF | Very Soluble |

| Toluene | Nonpolar (Aromatic) | LDF, π-stacking (minor) | Sparingly Soluble |

| Hexane/Heptane | Nonpolar (Aliphatic) | London Dispersion Forces | Insoluble/Slightly Soluble |

-

High Solubility in Polar Solvents: DMAS is expected to be highly soluble in polar solvents, both protic and aprotic. In alcohols like methanol and ethanol, the solvent's hydroxyl group acts as a hydrogen bond donor, interacting strongly with the carbonyl oxygens of DMAS. In aprotic solvents like acetone and ethyl acetate, the strong dipole-dipole interactions between the solvent's carbonyl and the multiple polar groups on DMAS drive dissolution.

-

Limited Solubility in Nonpolar Solvents: In contrast, nonpolar solvents like hexane lack the ability to form strong interactions with the polar regions of the DMAS molecule. The energy gained from weak London Dispersion Forces is insufficient to overcome the strong dipole-dipole attractions between DMAS molecules in its solid crystal lattice, leading to poor solubility.

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a reliable and widely accepted technique.[14] This protocol is a self-validating system because the continued presence of undissolved solid ensures that the measured concentration represents the true saturation point.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Solvent of choice (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector and validated analytical method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a solid phase remains even after equilibrium is reached. (e.g., add ~500 mg of DMAS to 5 mL of solvent).

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Causality Note: The filter material should be validated for compatibility with the solvent to prevent leaching of extractables.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of DMAS.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Visualization of Molecular Interactions

The following diagram illustrates the specific intermolecular forces between this compound and representative solvents from different classes, providing a visual basis for the observed solubility patterns.

Caption: Key intermolecular forces governing DMAS solubility in different solvent classes.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Its solubility profile is dictated by its moderately polar structure, which contains multiple hydrogen bond acceptors. This makes it highly soluble in a broad range of polar protic and polar aprotic organic solvents, while its solubility in nonpolar aliphatic and aromatic solvents is limited. For applications requiring precise solubility data, the isothermal equilibrium shake-flask method provides a robust and reliable experimental pathway. By leveraging both theoretical principles and empirical data, researchers can make informed solvent selections, thereby optimizing their chemical processes and accelerating development timelines.

References

- 1. This compound | 10420-33-4 [chemicalbook.com]

- 2. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 10420-33-4 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scribd.com [scribd.com]

- 8. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubility experimental methods.pptx [slideshare.net]

Dimethyl Acetylsuccinate: A Versatile Chemical Synthon for Advanced Research Applications

An In-depth Technical Guide

Introduction: Unveiling the Potential of a Multifunctional Ketoester

In the landscape of chemical synthesis and biomedical research, the demand for versatile, reactive, and accessible building blocks is perpetual. Dimethyl acetylsuccinate (DMAS), with the CAS Number 10420-33-4, emerges as a compound of significant interest.[1][2] At its core, DMAS is a β-ketoester, a structural motif renowned for its synthetic flexibility.[3] This guide provides an in-depth exploration of the established and potential research applications of DMAS, moving from its foundational role in heterocyclic chemistry to its prospective utility in drug delivery, metabolic modulation, and materials science. The unique arrangement of two ester functionalities and a reactive ketone group within a four-carbon backbone makes DMAS a powerful tool for researchers aiming to construct complex molecular architectures and probe biological systems.

The inherent reactivity of DMAS stems from the acidic α-hydrogen located between the acetyl and ester carbonyl groups, and the susceptibility of its multiple carbonyl carbons to nucleophilic attack. This electronic configuration is the cornerstone of its utility, enabling a wide array of chemical transformations.[3]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is critical for its effective application in experimental design.

| Property | Value | Reference |

| CAS Number | 10420-33-4 | [1][2][4][5][6] |

| Molecular Formula | C₈H₁₂O₅ | [2][4][6] |

| Molecular Weight | 188.18 g/mol | [2][4][5][6] |

| IUPAC Name | dimethyl 2-acetylbutanedioate | [6] |

| Appearance | Solid | [5] |

| Melting Point | 33 °C (lit.) | [1][5] |

| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [1][5] |

| Density | 1.16 g/mL at 25 °C (lit.) | [1][5] |

| Solubility | Water: 56.2 g/L at 20 °C | [5] |

Caption: Chemical structure and key reactive sites of this compound.

Part 1: Core Application - A Versatile Synthon for Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active molecules. DMAS serves as an exemplary starting material for constructing a variety of heterocyclic systems due to its ability to react with binucleophilic reagents.[3][7][8]

Causality of Reactivity: The β-Ketoester Motif

The power of DMAS in heterocyclic synthesis lies in its β-ketoester functionality. This arrangement allows for facile condensation reactions with molecules containing two nucleophilic centers, such as amidines, hydrazines, and ureas. The reaction typically proceeds via initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration, leading to the formation of a stable heterocyclic ring.

Application 1.1: Synthesis of Pyrimidin-5-yl Acetates

The pyrimidine ring is a fundamental component of nucleobases and numerous pharmaceuticals. The direct synthesis of pyrimidin-5-yl acetates, which are otherwise difficult to access, can be efficiently achieved through the Traube-type condensation of DMAS with amidines.[8] This reaction provides a direct and shorter route to these valuable intermediates.[8]

Caption: Workflow for the synthesis of Pyrimidin-5-yl Acetates from DMAS.

Experimental Protocol: Synthesis of Methyl (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetate

This protocol is adapted from the methodology described by Craig et al.[8]

-

Reaction Setup: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reactants: To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent) and this compound (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Pour the resulting oil onto crushed ice. If a crystalline product forms, filter, wash with cold water, and dry. If not, adjust the pH to 8 with potassium carbonate and extract with an organic solvent (e.g., diethyl ether). Dry the organic layer over magnesium sulfate, evaporate the solvent, and purify the residue by crystallization or column chromatography.

Application 1.2: Synthesis of Coumarins and β-Carbolines

DMAS is also instrumental in other important cyclization reactions.

-

Coumarins: It undergoes a sulfuric acid-catalyzed Pechmann condensation with resorcinol derivatives to yield 7-hydroxycoumarins.[1][5] Coumarins are a class of compounds with significant anticoagulant, anti-inflammatory, and anti-tumor activities.

-

β-Carbolines: DMAS is used in the diastereoselective and enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades with tryptamines to prepare β-carbolines.[1][4] This class of compounds is of great interest due to its presence in molecules with potent neurological and anti-cancer effects.

Part 2: Emerging Applications in Drug Discovery and Chemical Biology

Beyond its role as a synthetic intermediate, the structure of DMAS suggests intriguing possibilities as a tool for probing and manipulating biological systems. These applications leverage its nature as a succinate ester.

Application 2.1: A Potential Prodrug for Cellular Succinate Delivery

Scientific Rationale: Succinate is a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. Its accumulation and signaling roles are implicated in various physiological and pathological states, including ischemia-reperfusion injury and inflammation.[9][10] However, succinate itself has poor cell permeability. Succinic acid esters are often employed as prodrugs to enhance the cellular uptake of succinate; once inside the cell, they are hydrolyzed by intracellular esterases to release succinate and the corresponding alcohol.[11] DMAS, as a dimethyl ester of a modified succinic acid, is a prime candidate for this strategy.

Caption: Hypothetical pathway for DMAS as a prodrug to deliver succinate intracellularly.

Experimental Workflow: Assessing Metabolic Impact

This protocol outlines a workflow to test the hypothesis that DMAS can modulate cellular metabolism, based on methodologies used for similar compounds.[12]

-

Cell Culture: Culture a relevant cell line (e.g., C2C12 myoblasts, renal proximal tubule cells) in standard growth media.

-

Treatment: Treat cells with varying concentrations of DMAS (e.g., 1-10 mM) for a defined period (e.g., 16-18 hours). Include a vehicle control.

-

Metabolic Flux Analysis:

-

Use a Seahorse XFe24 Analyzer to perform a Mitochondria Stress Test.

-

Seed the treated cells in a Seahorse microplate.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity).

-

Rationale: An increase in these parameters would suggest that the delivered succinate is entering the TCA cycle and boosting mitochondrial activity.

-

-

Metabolite Profiling (LC-MS/MS):

-

Harvest the cells and perform a metabolite extraction using a cold methanol/water solution.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify intracellular levels of succinate, acetyl-succinate, and other TCA cycle intermediates.

-

Rationale: This provides direct evidence of DMAS uptake, hydrolysis, and its impact on the broader metabolic network.

-

Application 2.2: A Chemical Probe for Studying Protein Succinylation

Scientific Rationale: Lysine succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue of a protein.[13] This PTM is dependent on the intracellular concentration of succinyl-CoA, a TCA cycle intermediate. By elevating intracellular succinate via DMAS treatment, it may be possible to perturb the TCA cycle, alter succinyl-CoA pools, and thereby modulate the cellular succinylome. This would make DMAS a valuable tool for studying the dynamics and functional consequences of this important PTM.

Part 3: Potential in Materials Science

The applications of succinate esters extend into polymer chemistry and materials science, primarily as bio-based plasticizers and monomers.[14][15] While research has focused on simpler succinates like dimethyl succinate, the added acetyl functionality in DMAS presents unique opportunities.[16]

Application 3.1: Functional Monomer for Specialty Polymers

The structure of DMAS contains two ester groups that can potentially undergo polycondensation reactions. The pendant acetyl group would remain on the polymer backbone, providing a reactive handle for post-polymerization modification. This could be used to attach other molecules, cross-link the polymer, or alter its surface properties, leading to the development of functional, biodegradable polyesters.

Application 3.2: Bio-based Plasticizer for PVC

Scientific Rationale: There is a significant industrial and environmental push to replace phthalate-based plasticizers, such as DEHP, in poly(vinyl chloride) (PVC) due to health concerns.[14] Succinate diesters are promising, biodegradable alternatives that can improve the flexibility and processability of PVC.[15] The polarity and structure of DMAS make it a candidate for investigation as a novel plasticizer. Its effectiveness would depend on its compatibility with the PVC matrix and its ability to disrupt polymer chain packing.

Experimental Protocol: Evaluation as a PVC Plasticizer

-

Blending: Prepare blends of PVC resin with DMAS at various concentrations (e.g., 20, 40, 60 parts per hundred resin - phr) using a two-roll mill at an elevated temperature (e.g., 160-170 °C). Prepare a control blend with a standard plasticizer like DEHP.

-

Film Casting: Press the milled blends into thin films of uniform thickness using a hydraulic press.

-

Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) on the films to determine the glass transition temperature (Tg). A significant reduction in Tg compared to pure PVC indicates effective plasticization.

-

Mechanical Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the films. An effective plasticizer will decrease tensile strength and significantly increase elongation.

-

Leaching Resistance: Submerge weighed samples of the plasticized films in a solvent (e.g., hexane or ethanol) for a set period. Dry and re-weigh the samples to determine the percentage of plasticizer that has leached out. A low leaching rate is a critical property for a durable plasticizer.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its well-established role as a versatile synthon for the synthesis of pharmaceutically relevant heterocycles provides a solid foundation for its use in research.[3][8] However, its potential extends into the cutting-edge fields of chemical biology and materials science. As a tool to probe cellular metabolism and post-translational modifications, or as a building block for novel functional and sustainable polymers, DMAS offers a rich field of inquiry for researchers. The experimental frameworks provided in this guide serve as a starting point for scientists and drug development professionals to unlock the full potential of this multifaceted molecule.

References

- 1. This compound | 10420-33-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 10420-33-4 [sigmaaldrich.com]

- 6. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The wasting-associated metabolite succinate disrupts myogenesis and impairs skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 15. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid [mdpi.com]

- 16. nbinno.com [nbinno.com]

Dimethyl Acetylsuccinate: A Cornerstone Precursor for Advanced Synthesis in Fine Chemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals